molecular formula C7H12N2S B1437155 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine CAS No. 859466-62-9

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine

Cat. No.: B1437155
CAS No.: 859466-62-9
M. Wt: 156.25 g/mol
InChI Key: QAMMWXBMUFXQEB-UHFFFAOYSA-N
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Description

This product is 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine, provided with a purity of 95% . Its CAS registry number is 859466-62-9 . The compound has a molecular formula of C 7 H 12 N 2 S and a molecular weight of 156.25 g/mol . Structural identifiers include the SMILES string CC1=CSC(=N1)C(C)(C)N and the InChIKey QAMMWXBMUFXQEB-UHFFFAOYSA-N . This chemical is offered for research purposes as part of collections of unique compounds. It is supplied with documentation such as MSDS, NMR, and HPLC data for research characterization . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for human use.

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-4-10-6(9-5)7(2,3)8/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMWXBMUFXQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859466-62-9
Record name 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine
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Foundational & Exploratory

Interpreting spectroscopic data (NMR, IR, Mass Spec) of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural elucidation and spectroscopic validation of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine . It is designed for analytical chemists and medicinal chemists requiring a robust framework for identifying this specific thiazole scaffold, a common motif in fragment-based drug discovery (FBDD).

Target Analyte: this compound Formula: C₇H₁₂N₂S Exact Mass: 156.0721 Da

Executive Summary & Structural Logic

The analyte consists of a 1,3-thiazole heterocyclic core substituted at the 4-position with a methyl group and at the 2-position with a gem-dimethyl amine moiety (isopropylamine derivative).

This structure presents a unique spectroscopic challenge: distinguishing the quaternary carbon of the gem-dimethyl group from the quaternary carbons of the thiazole ring. The presence of sulfur introduces characteristic isotopic patterns in Mass Spectrometry, while the amine functionality dominates the IR and pH-dependent NMR profiles.

Elucidation Workflow (Logic Map)

The following diagram outlines the decision tree for confirming the structure, moving from molecular weight determination to connectivity establishment.

ElucidationWorkflow Sample Unknown Sample (White Solid/Oil) MS MS (ESI+) Target: [M+H]+ = 157.07 Check: 34S Isotope (~4.4%) Sample->MS MW Confirmation IR FT-IR Target: NH2 Doublet Target: C=N Thiazole MS->IR Func. Group Check HNMR 1H NMR Key: 6H Singlet (Gem-dimethyl) Key: 1H Aromatic Singlet IR->HNMR Proton Count CNMR 13C NMR Key: C2 Thiazole (>165 ppm) Key: Quaternary C-N HNMR->CNMR Skeleton Check Valid Structure Validated CNMR->Valid Final Assignment

Caption: Step-by-step spectroscopic validation workflow for thiazole-amine derivatives.

Mass Spectrometry (MS) Profiling

Technique: ESI-MS (Electrospray Ionization) in Positive Mode. Rationale: The primary amine is easily protonated, making ESI+ the preferred method over EI (Electron Impact) to observe the molecular ion.

Primary Ion Characteristics
ParameterValueInterpretation
[M+H]⁺ 157.07 m/z Protonated molecular ion. Base peak in soft ionization.
[M+Na]⁺ 179.06 m/zSodium adduct (common in glass/solvent contamination).
Isotope Pattern M (100%) M+1 (~9%) M+2 (~4.5%) The M+2 peak is diagnostic for Sulfur (³⁴S) . If this peak is absent or <1%, the thiazole ring is not present.
Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the molecule follows a predictable breakdown:

  • Loss of Ammonia (NH₃): Neutral loss of 17 Da.

    • Transition: 157 → 140 m/z.

    • Mechanism:[1][2][3] Homolytic cleavage of the C-N bond or elimination.

  • Gem-Dimethyl Cleavage: Loss of the isopropyl-amine fragment.

    • Transition: 157 → 100 m/z (Thiazole-CH₂ cation).

  • Ring Fragmentation: High-energy cleavage of the thiazole ring (CS loss) is rare in ESI but common in EI.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil/solid.

The IR spectrum is dominated by the amine and the heteroaromatic ring.

Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3350 - 3250 N-H Stretching (Doublet)Characteristic of a primary amine (-NH₂).[4] A single band would indicate a secondary amine impurity.
2980 - 2950 C-H Stretching (sp³)Strong intensity due to the gem-dimethyl and methyl groups.
3100 (weak) C-H Stretching (sp²)Weak shoulder indicating the single aromatic proton on the thiazole ring.
1610 - 1590 N-H Bending (Scissoring)Confirms primary amine.
1530 - 1490 C=N Stretching (Ring)Diagnostic for the thiazole ring system.
680 - 640 C-S StretchingFingerprint region confirmation of the thio-ether linkage in the ring.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) is standard. Note: The chemical shift of the amine protons (-NH₂) is concentration and pH-dependent.

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is simple due to high symmetry in the alkyl chain and the isolated nature of the ring protons.

δ (ppm)MultiplicityIntegralAssignmentStructural Insight
6.75 - 6.85 Singlet (s)1HH-5 (Ring)The only aromatic proton. Diagnostic for 4-substituted thiazoles.
2.35 - 2.40 Singlet (s)3H4-CH₃ Methyl group attached to the aromatic ring (deshielded).
1.80 - 2.20 Broad Singlet (br s)2H-NH₂ Exchangeable with D₂O. Shift varies with concentration.
1.55 - 1.60 Singlet (s)6H-C(CH₃)₂ Gem-dimethyl group. A sharp singlet confirms the quaternary attachment.

Critical Interpretation:

  • If the 6H signal at 1.60 ppm is split (doublet), the structure is incorrect (likely an isopropyl group attached to a CH, not a quaternary C).

  • If the H-5 signal is absent, the ring is fully substituted (impurity).

¹³C NMR (100 MHz, CDCl₃)

This is the definitive test for the carbon skeleton.

δ (ppm)Carbon TypeAssignmentReasoning
~178.0 Quaternary (Cq)C-2 (Ring)Extremely deshielded due to position between Sulfur and Nitrogen (N=C-S).
~152.5 Quaternary (Cq)C-4 (Ring)Aromatic carbon bearing the methyl group.
~113.0 Methine (CH)C-5 (Ring)The only aromatic CH. Validated by DEPT-135 (positive phase).
~54.0 Quaternary (Cq)C-α (Alkyl)The quaternary carbon connecting the ring, the amine, and the methyls.
~30.5 Methyl (CH₃)-C(CH₃)₂ Gem-dimethyl carbons. Intense signal (2 carbons).
~17.0 Methyl (CH₃)4-CH₃ Methyl on the ring.

Synthesis & Impurity Profiling (Hantzsch Method)

Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra. This molecule is typically synthesized via the Hantzsch Thiazole Synthesis .[2][5]

Reaction: Chloroacetone + 2-Amino-2-methylpropanethioamide → Product

Common Impurities
  • Unreacted Thioamide:

    • MS: Mass 118 Da.

    • NMR: Missing the aromatic singlet at 6.8 ppm.[6]

  • Hantzsch Dimer:

    • Oxidative dimerization of the thioamide sulfur.

    • MS: [2M-H] peaks.

  • Hydrolysis Product (Alcohol):

    • If the amine is hydrolyzed (rare but possible under acidic workup).

    • IR: Loss of NH doublet, appearance of OH broad stretch (~3400 cm⁻¹).

Synthesis & Impurity Diagram

SynthesisPath Reactant1 Chloroacetone (Lachrymator) Reaction Hantzsch Condensation (Reflux/EtOH) Reactant1->Reaction Reactant2 2-Amino-2-methyl- propanethioamide Reactant2->Reaction Product Target Thiazole Amine (C7H12N2S) Reaction->Product Impurity1 Impurity: Uncyclized Intermediate Reaction->Impurity1 Impurity2 Impurity: Thioamide Dimer (Disulfide) Reaction->Impurity2

Caption: Hantzsch synthesis pathway and potential impurity origins.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shifts and IR bands).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Thiazole ring properties and Hantzsch synthesis mechanisms).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for ¹³C NMR shifts of thiazoles).
  • NIST Chemistry WebBook. Mass Spectra of Thiazole Derivatives. National Institute of Standards and Technology. Available at: [Link] (For comparative fragmentation patterns of alkyl-thiazoles).

  • PubChem Compound Summary. 2-(4-((Methylamino)methyl)-1,3-thiazol-2-yl)propan-2-ol (Structural Analog). National Center for Biotechnology Information. Available at: [Link] (Used for analog comparison of the gem-dimethyl-thiazole linkage).

Sources

Methodological & Application

Investigating 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Investigating 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold in Enzyme Inhibition

The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including vitamin B1 (thiamine)[1]. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. Thiazole derivatives have been successfully developed as inhibitors for a diverse range of enzymes, including protein kinases, carbonic anhydrases, and cholinesterases, demonstrating their therapeutic potential in oncology, infectious diseases, and neurodegenerative disorders[1][2][3][4]. This document provides a comprehensive guide for the investigation of a novel thiazole-containing compound, this compound, as a potential enzyme inhibitor.

These application notes will guide researchers through the essential steps of characterizing the inhibitory activity of this compound, from initial screening to detailed kinetic analysis. The protocols provided are designed to be robust and adaptable to various enzyme systems.

Compound Profile: this compound

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C7H12N2S

    • Molecular Weight: 156.25 g/mol

  • Rationale for Investigation: The structural features of this compound, specifically the 2-aminothiazole core, suggest a potential for interaction with the active sites of various enzymes. The presence of an isopropyl group may also contribute to specific hydrophobic interactions within an enzyme's binding pocket.

Part 1: Initial Screening and IC50 Determination

The first step in evaluating a potential enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions[5][6]. A lower IC50 value is indicative of a more potent inhibitor[7].

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) P2 Serial Dilution of Inhibitor P1->P2 A1 Pre-incubate Enzyme with Inhibitor P2->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Monitor Reaction Progress A2->A3 D1 Calculate % Inhibition A3->D1 D2 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) D1->D2 D3 Determine IC50 Value D2->D3 Inhibition_Mechanism_Workflow cluster_exp Experimentation cluster_plot Graphical Analysis cluster_interp Interpretation E1 Vary Substrate Concentration at Fixed Inhibitor Concentrations E2 Measure Initial Reaction Velocities E1->E2 P1 Generate Michaelis-Menten Plots E2->P1 P2 Construct Lineweaver-Burk Plot (1/v vs. 1/[S]) P1->P2 I1 Analyze Changes in Km and Vmax P2->I1 I2 Determine Inhibition Type (Competitive, Non-competitive, etc.) I1->I2 I3 Calculate Ki I2->I3

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol 2: Kinetic Studies to Determine Inhibition Mechanism

This protocol outlines the steps to differentiate between competitive, non-competitive, and other forms of reversible inhibition.

Materials:

  • Same as Protocol 1.

Procedure:

  • Experimental Design:

    • Design a matrix of experiments where the substrate concentration is varied at several fixed concentrations of the inhibitor. A zero-inhibitor control is essential.

  • Assay Execution:

    • Following a similar procedure to Protocol 1, measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]) to generate Michaelis-Menten curves.

    • To more clearly distinguish the inhibition type, transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]).[8]

  • Interpretation of Lineweaver-Burk Plot:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[9]

    • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[9]

    • Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).[9]

    • Mixed Inhibition: Lines intersect in the second or third quadrant (both apparent Km and Vmax are altered).[9]

  • Calculation of Ki:

    • The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme and is a more absolute value than the IC50.[5] It can be calculated from the changes in apparent Km or Vmax using specific equations for each inhibition type. For competitive inhibition, Ki can be determined from the relationship between the apparent Km and the inhibitor concentration.

Hypothetical Kinetic Data
1/[S] (µM⁻¹)1/v (No Inhibitor)1/v (with Inhibitor)
0.10.250.40
0.20.350.55
0.40.550.85
0.80.951.45
1.01.151.75

When plotted as a Lineweaver-Burk graph, if the lines intersect on the y-axis, it would indicate competitive inhibition.

Part 3: Advanced Characterization (Optional)

For a more in-depth understanding of the inhibitor's interaction with the enzyme, further studies can be conducted.

  • Reversibility Studies: Dialysis or rapid dilution experiments can confirm whether the inhibition is reversible or irreversible.[9] Irreversible inhibitors typically form covalent bonds with the enzyme.[10]

  • Structural Studies: X-ray crystallography or NMR spectroscopy can provide atomic-level details of how the inhibitor binds to the enzyme's active site.

  • In Silico Modeling: Molecular docking simulations can predict the binding mode of the inhibitor and help in understanding the structure-activity relationship.[2]

Conclusion

The protocols outlined in these application notes provide a systematic approach to investigating the potential of this compound as an enzyme inhibitor. By following these steps, researchers can effectively determine the potency (IC50), elucidate the mechanism of action, and gain valuable insights into the therapeutic potential of this novel compound. The versatility of the thiazole scaffold continues to make it a valuable starting point for the development of new enzyme inhibitors.[1][3]

References

  • Biological Chemistry II Class Notes. (n.d.). Enzyme kinetics and inhibition studies. Fiveable.
  • edX. (n.d.). IC50 Determination.
  • Gümüş, M., Çıkrıkçı, S., Gökçe, B., Göktaş, H., & Beydemir, Ş. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. [Link]

  • Ahangar, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
  • Kuzmanov, U., et al. (2014). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Protein Science, 23(5), 613-623. [Link]

  • Goodwin, J. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 56-61. [Link]

  • Wikipedia. (2024). Enzyme inhibitor. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Wikipedia. (2024). IC50. [Link]

  • Ainfo. (n.d.). Kinetic Analysis of Inhibitor Actions on Enzymes.
  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]

  • Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. [Link]

  • Khan, I., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1594. [Link]

  • Chemistry LibreTexts. (2023, March 18). 8.7: Enzyme Inhibition. [Link]

Sources

Application Note: Strategic Prodrug Design for Sterically Hindered Heteroaryl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthetic and mechanistic protocols for derivatizing 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine (herein referred to as Compound A ).

Compound A represents a classic challenge in medicinal chemistry: a sterically hindered primary amine attached to a tertiary carbon (


-disubstituted) adjacent to a heteroaromatic ring. While the thiazole ring often improves metabolic stability compared to phenyl analogs, the gem-dimethyl group creates a significant steric barrier for both synthetic coupling and enzymatic bioactivation.
The Challenge: Steric Hindrance & Nucleophilicity

Direct amide or carbamate linkages to Compound A are often too stable for in vivo cleavage because the steric bulk prevents hydrolytic enzymes (carboxylesterases/amidases) from accessing the carbonyl carbon.

The Solution: Distal Activation

To overcome this, we utilize Self-Immolative Linkers . By moving the site of enzymatic attack away from the hindered amine, we trigger a spontaneous chemical collapse that releases the active parent drug.

Decision Matrix: Selecting the Prodrug Class

The following decision tree outlines the selection logic based on the specific pharmacological barrier.

ProdrugDecision Start Target: Compound A (Hindered Amine) Barrier Primary Pharmacological Barrier? Start->Barrier Permeability Low Oral Bioavailability (Class III/IV) Barrier->Permeability Solubility Low Aqueous Solubility (Class II) Barrier->Solubility Metabolism Rapid First-Pass (N-Glucuronidation) Barrier->Metabolism Strategy1 Acyloxyalkyl Carbamate (Double Prodrug) Permeability->Strategy1 Enhance Lipophilicity Strategy2 Amino Acid Amide (PEPT1 Targeting) Permeability->Strategy2 Active Transport Strategy3 N-Mannich Base (Spontaneous Hydrolysis) Solubility->Strategy3 Enhance Hydrophilicity Metabolism->Strategy1 Mask Amine

Figure 1: Strategic decision matrix for hindered amine prodrugs.

Protocol A: Acyloxyalkyl Carbamate (The "Double Prodrug")

Objective: Create a prodrug that is cleaved by ubiquitous esterases, triggering a cascade release of Compound A. Mechanism: The enzyme cleaves a distal ester (unhindered), forming an unstable hemiacetal that collapses to release CO₂ and the amine.

Synthetic Workflow

Direct reaction of Compound A with chloroformates is sluggish. We employ a "One-Pot, Two-Step" activation using 1-chloroethyl chloroformate.

Reagents:

  • Compound A: 1.0 eq

  • 1-Chloroethyl chloroformate: 1.2 eq

  • Aliphatic Acid (e.g., Butyric acid): 1.5 eq (Promoiety source)

  • Silver(I) Oxide (Ag₂O): 2.0 eq (Promotes substitution)

  • N,N-Diisopropylethylamine (DIPEA): 2.5 eq

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

  • Formation of the

    
    -Chloro Carbamate: 
    
    • Dissolve Compound A (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM at 0°C under Argon.

    • Dropwise add 1-chloroethyl chloroformate (1.2 eq).

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The intermediate is stable enough for isolation but is usually carried forward.

    • Note: The steric hindrance of Compound A actually helps here by preventing double-acylation.

  • Displacement with Carboxylate:

    • To the reaction mixture containing the intermediate, add the carboxylic acid (e.g., butyric acid, 1.5 eq).

    • Add Ag₂O (2.0 eq). This drives the reaction by precipitating AgCl.

    • Stir at 40°C for 12–18 hours.

    • Purification: Filter through Celite to remove silver salts. Wash filtrate with NaHCO₃ (sat. aq.) and Brine. Dry over Na₂SO₄. Flash chromatography (Hexane/EtOAc).

SynthesisWorkflow Step1 Step 1: Compound A + 1-Chloroethyl Chloroformate Inter Intermediate: Alpha-Chloro Carbamate Step1->Inter DIPEA, DCM, 0°C Step2 Step 2: + Carboxylic Acid + Ag2O (catalyst) Inter->Step2 Final Final Prodrug: Acyloxyalkyl Carbamate Step2->Final 40°C, 12h

Figure 2: Synthesis of Acyloxyalkyl Carbamate Prodrug.

Protocol B: Amino Acid Conjugate (Peptidomimetic)

Objective: Target the PEPT1 transporter (intestinal absorption) to improve oral bioavailability. Challenge: The gem-dimethyl group makes standard EDC/NHS coupling fail. Solution: Use HATU (high-efficiency coupling reagent) and Valine (optimal for PEPT1).

Reagents:

  • Compound A: 1.0 eq

  • Boc-L-Valine: 1.2 eq

  • HATU: 1.3 eq

  • HOAt: 1.3 eq (Additive to reduce racemization and boost rate)

  • Collidine (TMP): 3.0 eq (Superior base for hindered couplings)

  • Solvent: DMF (dry)

Step-by-Step Protocol:

  • Activation:

    • Dissolve Boc-L-Valine, HATU, and HOAt in DMF. Stir for 5 minutes at RT. The solution should turn yellow/orange.

  • Coupling:

    • Add Collidine followed immediately by Compound A .

    • Critical Step: Heat the reaction to 50°C . The steric barrier requires thermal energy to overcome the activation barrier. Stir for 24 hours.

  • Deprotection:

    • Isolate the Boc-intermediate via extraction (EtOAc vs 1M HCl).

    • Treat with 4M HCl in Dioxane (1 hour, RT) to remove the Boc group.

    • Lyophilize to obtain the hydrochloride salt.

Protocol C: N-Mannich Base (Solubility Enhancer)

Objective: Create a highly water-soluble prodrug for parenteral (IV) formulation. Mechanism: N-Mannich bases hydrolyze spontaneously in physiological pH (pH 7.4) but are stable in acidic formulations.

Reagents:

  • Compound A: 1.0 eq

  • Formaldehyde (37% aq): 1.5 eq

  • N-Nucleophile (Carrier): Succinimide (for neutral prodrug) or Diphenyl phosphate (for ionic).

  • Solvent: Ethanol/Water (1:1).

Step-by-Step Protocol:

  • Condensation:

    • Dissolve Succinimide (1.0 eq) in Ethanol.

    • Add Formaldehyde solution.[1] Stir for 30 mins to form the N-hydroxymethyl intermediate.

    • Add Compound A .

    • Reflux for 2–4 hours.

  • Isolation:

    • Evaporate solvent.[1] Recrystallize from Ethanol/Ether.

    • Note: Avoid silica chromatography as the acidity of silica can trigger premature hydrolysis. Use neutral alumina if necessary.

Analytical Validation & Stability Testing

Trustworthiness in prodrug design requires proving that the molecule reverts to the parent drug under physiological conditions.

Chemical Stability (Buffer Assay)
  • Conditions: Phosphate buffer (pH 7.4) and HCl buffer (pH 1.2) at 37°C.[1][2]

  • Method: HPLC-UV/Vis.

  • Target:

    • pH 1.2: >90% remaining after 2 hours (Stomach stability).

    • pH 7.4: Variable. Mannich bases should degrade (

      
       min). Carbamates should be stable (
      
      
      
      h) without enzymes.
Enzymatic Bioactivation (Plasma Assay)
  • Matrix: Pooled Human/Rat Plasma.

  • Protocol:

    • Spike plasma with prodrug (10 µM).

    • Incubate at 37°C.

    • Aliquot at 0, 5, 15, 30, 60 min.

    • Quench with Acetonitrile (precipitate proteins).

    • Analyze supernatant for appearance of Compound A .

Data Presentation Template:

Prodrug StrategypH 1.2 Stability (

)
pH 7.4 Stability (

)
Plasma Stability (

)
Primary Release Mechanism
Acyloxyalkyl Carbamate > 24 h> 24 h15 min Enzymatic (Esterase)
Valine Amide > 24 h> 24 h45 min Enzymatic (Valacyclovirase)
N-Mannich Base > 48 h25 min 20 minChemical (pH dependent)

References

  • Rautio, J., et al. (2018).[3][4] The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery. [Link]

  • Alexander, J., et al. (1988).[5] (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes.[5] Journal of Medicinal Chemistry. [Link]

  • Simplicio, A.L., et al. (2008). Prodrugs for Amines. Molecules. [Link]

  • Vig, B.S., et al. (2013). Amino Acid Prodrugs. Wiley Encyclopedia of Pharmaceutical Technology. [Link]

  • Safadi, M., et al. (1993).[6] Phosphoryloxymethyl carbamates and carbonates—novel water-soluble prodrugs for amines and hindered alcohols.[6] Pharmaceutical Research. [Link]

Sources

Application Notes & Protocols: A Tiered Strategy for Evaluating 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The relentless pursuit of novel therapeutic agents is a cornerstone of cancer research. The identification and rigorous preclinical evaluation of new chemical entities are critical first steps in the drug discovery pipeline.[1] This document outlines a comprehensive, tiered experimental framework for the initial characterization of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine , a novel compound featuring a thiazole heterocyclic motif.

The thiazole ring is a privileged scaffold in medicinal chemistry and is a core component of several clinically approved anticancer drugs, such as the kinase inhibitor Dasatinib.[2][3] Compounds containing this moiety have been shown to target a variety of biological pathways implicated in cancer, including cell cycle regulation and enzyme inhibition, making this compound a person of interest for oncology screening.[4][5]

This guide provides a logical, stepwise progression for researchers, starting with broad screening for cytotoxic activity and moving towards more focused mechanistic studies. The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key methodological choices.

A Tiered Approach to Compound Evaluation

A structured, tiered approach is essential for efficiently evaluating a novel compound. This strategy ensures that resources are focused on compounds that show meaningful biological activity in initial, cost-effective screens before proceeding to more complex and resource-intensive mechanistic studies.

G Figure 1: Tiered Experimental Workflow cluster_1 cluster_2 cluster_3 T1 Tier 1: Primary Screening (Does it work?) T1_1 Cell Viability Assay (e.g., CellTiter-Glo®) T1->T1_1 Assess Cytotoxicity T2 Tier 2: Phenotypic & Functional Analysis (What does it do?) T2_1 Apoptosis Assay (Annexin V / PI) T2->T2_1 T2_2 Cell Cycle Analysis (Propidium Iodide) T2->T2_2 T2_3 Cell Migration Assay (Wound Healing) T2->T2_3 T3 Tier 3: Mechanistic Insight (How does it work?) T3_1 Pathway Analysis (Western Blot for PI3K/Akt) T3->T3_1 Investigate MOA T1_2 Dose-Response & IC50 Determination T1_1->T1_2 Quantify Potency T1_2->T2 Proceed if IC50 < 30 µM T2_1->T3 Proceed if Apoptosis > 20% T2_2->T3 Proceed if G2/M arrest

Caption: A logical workflow for compound screening.

Tier 1: Primary Screening & Cytotoxicity Assessment

The initial goal is to determine if the compound exerts any cytotoxic or anti-proliferative effects on a panel of cancer cell lines.[6] A diverse panel (e.g., breast, lung, colon, prostate cancer lines) is recommended to identify potential cancer-type specificity.[7]

Rationale: Choosing the Right Viability Assay

While classic colorimetric assays like MTT are widely used, they measure mitochondrial reductase activity, which can be influenced by a compound's chemical properties, sometimes leading to inaccurate viability readouts.[8][9] Luminescent assays that measure intracellular ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are often more sensitive and directly correlate with the number of viable cells.[10][11] ATP is a key indicator of metabolically active cells, and its depletion is a rapid marker of cell death.[12]

Protocol: Cell Viability and IC50 Determination

This protocol establishes the dose-dependent effect of the compound and calculates the half-maximal inhibitory concentration (IC50), a key measure of potency.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well clear-bottom, white-walled plates

  • This compound (Compound)

  • Vehicle (e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL) and incubate for 24 hours (37°C, 5% CO2) to allow for adherence.

  • Compound Preparation: Prepare a 2X concentration serial dilution of the compound in culture medium. A typical starting range is 200 µM down to ~0.1 µM. Also, prepare a 2X vehicle control.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a final 1X concentration. Include wells for "vehicle control" (cells + vehicle) and "untreated control" (cells + medium).

  • Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate-reading luminometer.

Data Analysis:

  • Normalize the data by setting the average of the vehicle control wells to 100% viability.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [Hypothetical Data]
HCT116Colorectal Carcinoma489.7
MCF-7Breast Adenocarcinoma4812.5
A549Lung Carcinoma4818.2
PC-3Prostate Adenocarcinoma4832.1

Table 1: Example IC50 values for the compound in various cancer cell lines. An IC50 value below 30 µM is often considered a good starting point for further investigation.[1]

Tier 2: Phenotypic and Functional Analysis

If the compound demonstrates significant cytotoxicity (e.g., IC50 < 30 µM) in one or more cell lines, the next step is to investigate how it affects the cells.

Apoptosis Induction via Annexin V / Propidium Iodide (PI) Staining

Rationale: A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis.[13] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[16][17] Flow cytometry analysis of cells stained with both allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

G Figure 2: Principle of Annexin V/PI Assay Live Viable Cell (Annexin V-, PI-) EarlyApop Early Apoptotic (Annexin V+, PI-) Live->EarlyApop PS Exposure LateApop Late Apoptotic / Necrotic (Annexin V+, PI+) EarlyApop->LateApop Membrane Permeability Necrotic Primary Necrotic (Annexin V-, PI+) G Figure 3: Simplified PI3K/Akt Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Compound Compound? Compound->PI3K Inhibits? pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Promotes

Caption: Investigating compound's effect on a key cancer pathway.

Protocol: Western Blot for p-Akt / Total Akt

Materials:

  • Cell lysates from cells treated with Vehicle and Compound (IC50) for various times (e.g., 1, 6, 24h).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Protein Extraction & Quantification: Lyse treated cells and determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel and run to separate proteins by size. [18]3. Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. [19]5. Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-Akt at 1:1000 dilution) overnight at 4°C. [18]6. Secondary Antibody Incubation: Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping & Reprobing: The membrane can be stripped and re-probed with the anti-Total Akt antibody to ensure that changes in p-Akt are not due to changes in the total amount of Akt protein.

Conclusion and Future Directions

This tiered experimental guide provides a robust framework for the initial in vitro characterization of this compound. The data generated from these assays—cytotoxicity, apoptosis induction, cell cycle effects, and initial mechanistic insights—will form a comprehensive profile of the compound's anti-cancer potential. Positive and compelling results from this workflow would justify progression to more advanced studies, such as broader kinase profiling, target deconvolution, and ultimately, in vivo efficacy studies in animal models.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]

  • Gunja, P. (2023). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Gaur, P., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from Bio-protocol website: [Link]

  • BenchSci. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from BenchSci website: [Link]

  • Al-Ostoot, F. H., et al. (2020). Thiazole in the targeted anticancer drug discovery. PubMed. [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia website: [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from Bio-Rad website: [Link]

  • ResearchGate. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from ResearchGate: [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from Corning website: [Link]

  • University of Cambridge. (n.d.). Protocol for cell DNA staining of ethanol fixed cells with Propidium Iodide. Retrieved from University of Cambridge website: [Link]

  • Bio-protocol. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Retrieved from Bio-protocol: [Link]

  • Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]

  • The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from The Francis Crick Institute website: [Link]

  • Lee, J., et al. (2015). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website: [Link]

  • Marshall, J. F. (2023). Transwell In Vitro Cell Migration and Invasion Assays. PMC. [Link]

  • Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from Creative Bioarray website: [Link]

  • SnapCyte. (2024). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from SnapCyte website: [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from ibidi website: [Link]

  • ResearchGate. (2025). Thiazole ring compounds as an anticancer drug with several targets. Retrieved from ResearchGate: [Link]

  • MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from MDPI: [Link]

  • PMC. (2016). Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes. Retrieved from PMC: [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. Retrieved from ResearchGate: [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from Crown Bioscience website: [Link]

  • Visikol. (2019). Are You Choosing the Right Cell Viability Assay?. Retrieved from Visikol website: [Link]

  • Molecular Cancer Therapeutics. (2016). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Retrieved from AACR Publications: [Link]

  • Rockland Immunochemicals Inc. (n.d.). AKT/PI3K Signaling Pathway. Retrieved from Rockland website: [Link]

  • AACR. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from AACR Publications: [Link]

  • UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from UTEP ScholarWorks: [Link]

Sources

Application Note: HPLC and LC-MS/MS Quantification of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine , a structural motif often encountered as a fragment in fragment-based drug discovery (FBDD) or as a metabolic intermediate.[1][2]

Introduction & Physicochemical Context

The target analyte, This compound (hereafter referred to as MTPA ), represents a class of "fragment-sized" building blocks critical in modern drug discovery.[1][2] Structurally, it consists of a 4-methylthiazole ring substituted at the C2 position with a polar, basic isopropylamine moiety.

Chemical Structure & Properties
  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S[1]
  • Molecular Weight: 156.25 g/mol [1][2]

  • Monoisotopic Mass: 156.0721 Da[1][2]

  • [M+H]

    
    :  157.0794 m/z[1]
    
Analytical Challenges
  • Basicity: The aliphatic amine group (propan-2-amine) typically exhibits a pKa

    
     9.5–10.[1][2]5. This high basicity leads to severe peak tailing on traditional silica-based C18 columns due to interactions with residual silanols.[1][2]
    
  • Polarity: The molecule is moderately polar, posing retention challenges in standard Reverse Phase (RP) chromatography without ion-pairing agents or high-pH buffers.[1][2]

  • UV Absorbance: The thiazole ring provides a useful chromophore, typically absorbing in the 250–265 nm range, allowing for HPLC-UV quantification in high-concentration samples (e.g., CMC purity checks).

Method A: HPLC-UV (Purity & High-Concentration Assays)[1][2]

Scope: Raw material release testing, reaction monitoring, and formulation stability.

Chromatographic Strategy

To mitigate amine tailing, this protocol utilizes a High-pH Reverse Phase approach.[1][2] By operating at pH 10.0 (above the pKa of the amine), the analyte remains uncharged (neutral), improving hydrophobicity for better retention and eliminating silanol interactions.

Protocol Parameters
ParameterSpecification
Column Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent hybrid particle)
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH

OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35 °C
Detection UV @ 254 nm (primary), 220 nm (secondary for impurities)
Injection Vol 10 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
8.04060Linear
10.0595Linear
12.0595Hold
12.1955Step
17.0955Re-equilibration

Technical Insight: Why Hybrid Particles? Traditional silica dissolves at pH > 8.[1][2] Hybrid particles (like BEH or Gemini-NX) are chemically bridged to withstand pH up to 12, essential for this deprotonation strategy.[1]

Method B: LC-MS/MS (Bioanalysis & Trace Quantification)[1][2]

Scope: Pharmacokinetics (PK), metabolic stability (microsomal assays), and trace impurity analysis.

Mass Spectrometry Strategy
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][3] The aliphatic amine ensures high ionization efficiency (

    
    ).[1]
    
  • Fragmentation: The collision-induced dissociation (CID) of MTPA typically yields a neutral loss of ammonia (NH

    
    , -17 Da) or cleavage of the isopropyl group.[1]
    
LC-MS/MS Protocol
ParameterSpecification
Column Phenomenex Kinetex C18, 2.1 × 50 mm, 1.7 µm (Core-Shell)
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Run Time 4.0 minutes (Ballistic Gradient)
MRM Transitions (Recommended)
AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
MTPA 157.1 140.1 2518Quantifier (Loss of NH

)
MTPA 157.1 58.1 2522Qualifier (Isopropylamine frag)
IS (Tolbutamide) 271.191.13025Internal Standard

Note: The transition 157 -> 140 is characteristic of primary amines on alkyl chains (deamination).[1][2] The 157 -> 58 transition represents the cleavage of the C-C bond between the thiazole ring and the isopropylamine group.

Sample Preparation Workflows

The choice of sample preparation depends on the matrix complexity.

Workflow Visualization

SamplePrep Start Biological Sample (Plasma/Microsomes) Decision Sensitivity Required? Start->Decision PPT Protein Precipitation (PPT) Add 3x Vol ACN + IS Decision->PPT High (>10 ng/mL) SPE Solid Phase Extraction (SPE) MCX (Mixed-Mode Cation Exchange) Decision->SPE Trace (<1 ng/mL) Centrifuge Centrifuge 10,000g @ 4°C PPT->Centrifuge Dilute Dilute Supernatant 1:1 with Water Centrifuge->Dilute Inject LC-MS/MS Injection Dilute->Inject Wash Wash 1: 0.1% FA Wash 2: MeOH SPE->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute Evap Evaporate & Reconstitute Elute->Evap Evap->Inject

Figure 1: Decision tree for sample preparation.[1][2] Use PPT for rapid screening and SPE for high-sensitivity PK studies.[1][2]

Protocol: Protein Precipitation (PPT)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of Acetonitrile containing Internal Standard (e.g., Tolbutamide or d3-MTPA).[1][2]

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Add 100 µL of HPLC-grade water (Critical step to prevent peak distortion from strong solvent effects).[1][2]

  • Inject 2-5 µL .

Method Validation (Acceptance Criteria)

For a regulated environment (GLP), the method must meet the following criteria based on FDA/EMA Bioanalytical Guidelines.

ParameterAcceptance Criteria
Linearity

over dynamic range (e.g., 1–1000 ng/mL).[1][2]
Accuracy Mean value within ±15% of nominal (±20% at LLOQ).
Precision (CV%) < 15% for QC samples (< 20% at LLOQ).
Matrix Effect IS-normalized Matrix Factor between 0.85 and 1.15.
Carryover Blank peak area < 20% of LLOQ peak area.[1][2]

Troubleshooting Guide

Issue: Peak Tailing (Asymmetry Factor > 1.5)
  • Cause: Interaction of the amine nitrogen with silanols on the column stationary phase.[2]

  • Solution A (LC-MS): Increase buffer strength. Add 5-10 mM Ammonium Formate to the mobile phase instead of just Formic Acid.[2]

  • Solution B (HPLC): Ensure pH is > 10.0. If using pH < 3, add an ion-pairing agent like TFA (0.05%), though this suppresses MS signal.

Issue: Low Recovery in SPE
  • Cause: The analyte is not eluting from the MCX cartridge.

  • Solution: MTPA is a strong base.[1][2] Ensure the elution solvent is sufficiently basic (5% NH

    
    OH in Methanol) to deprotonate the amine and break the ionic interaction with the sorbent.
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] Link

  • Waters Corporation. (2020).[1][2] Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Application Note 720001138EN.[1][2] Link

  • Phenomenex. (2019).[1][2] Optimization of LC-MS/MS Methods for Basic Drugs using Kinetex Core-Shell Technology. Technical Guide. Link

  • Zhang, Y., et al. (2014).[4] "Design, synthesis and evaluation of 2-aminothiazole derivatives." Bioorganic & Medicinal Chemistry, 22(19), 5354-5367. (Provides context on aminothiazole fragmentation and stability). Link

Sources

Best Practices for Formulating 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine for In Vivo Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Preclinical Research

Abstract

This guide provides a comprehensive framework for the formulation of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine, a novel primary amine containing a thiazole moiety, for in vivo research applications. The inherent physicochemical properties of this molecule—specifically its basic amine group—present both challenges and opportunities for developing stable and bioavailable formulations. We will detail a systematic approach, beginning with essential pre-formulation characterization and progressing to specific, route-dependent protocols for oral (PO), intravenous (IV), and intraperitoneal (IP) administration. The core philosophy of this guide is to explain the causal reasoning behind procedural steps, enabling researchers to adapt these principles to other novel chemical entities. Protocols for vehicle selection, solubility enhancement, and quality control are presented, supported by data-driven examples and workflow diagrams to ensure robust and reproducible experimental outcomes.

Introduction: The Critical Role of Formulation

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, many of which are unrelated to its intrinsic pharmacological activity. A primary hurdle in preclinical in vivo testing is the development of a formulation that ensures adequate and consistent drug exposure at the target site.[1][2] An elegant molecular design is rendered ineffective if the compound cannot be efficiently delivered and absorbed. The subject of this guide, this compound, possesses structural features—a basic primary amine and a heterocyclic thiazole ring—that dictate its formulation strategy.[3][4] The primary amine is readily protonated, suggesting that pH adjustment and salt formation are powerful tools for enhancing aqueous solubility.[5][6]

This document serves as a detailed methodology, guiding the researcher through the logical progression of formulation development to support pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][7][8]

Pre-formulation Assessment: Characterizing the API

Before any vehicle is selected, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties is paramount.[9][10][11][12] These pre-formulation studies provide the foundational data upon which all subsequent development decisions are made, saving significant time and resources by identifying potential liabilities early.[13][14]

Physicochemical Characterization Workflow

The initial characterization of a new API, such as this compound, follows a systematic workflow to determine its key properties.

G cluster_0 API Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Stability Assessment cluster_3 Decision Making API API Batch Received pKa pKa Determination (Potentiometric Titration) API->pKa logP LogP/LogD Measurement (Shake-Flask or HPLC) API->logP SolidState Solid-State Analysis (XRPD, DSC, TGA) API->SolidState Solubility Aqueous Solubility Profiling (pH 2, 4.5, 6.8, 7.4) pKa->Solubility Decision Formulation Strategy Selection pKa->Decision logP->Decision SolutionStability Solution Stability (Across pH range) Solubility->SolutionStability Solubility->Decision SolidStability Solid-State Stability (Stress Conditions) SolidState->SolidStability SolutionStability->Decision SolidStability->Decision

Figure 1. Workflow for pre-formulation physicochemical characterization.

Essential Parameters for this compound

The following table summarizes the critical pre-formulation data required. Note: The values provided are hypothetical examples for illustrative purposes. Researchers must determine these experimentally for their specific API batch.

ParameterExperimental MethodExample Value & Implication
pKa (Ionization Constant) Potentiometric Titration~8.8 (Basic) . Implies the compound will be ionized (>99%) in the acidic environment of the stomach (pH 1-2) and largely unionized at intestinal pH (~6.8). Solubility will be highly pH-dependent.
Aqueous Solubility HPLC-UV after equilibrationpH 2.0: >50 mg/mLpH 7.4: <0.1 mg/mL. Confirms pH-dependent solubility. Acidic conditions are favorable for creating aqueous solutions. A simple solution is unlikely for IV use at physiological pH without formulation aids.
LogP / LogD Shake-Flask (n-octanol/water)LogP: 2.5 (Moderately lipophilic)LogD7.4: 1.0. The moderate lipophilicity suggests good membrane permeability may be possible, but the low solubility at physiological pH is the primary hurdle.
Solid-State Properties XRPD, DSCCrystalline Solid, M.P. 155°C . A stable crystalline form is advantageous for handling and stability. The absence of multiple polymorphs simplifies development.

Formulation Strategies & Vehicle Selection

The choice of formulation strategy is dictated by the route of administration, the required dose, and the API's physicochemical properties.[7][8][15] For a basic compound like this compound, the primary strategy revolves around pH control and solubilization.

General Principles of Solubilization

For a weakly basic amine, solubility can be dramatically increased by lowering the pH. The Henderson-Hasselbalch equation governs this relationship, where protonation of the amine group forms a more polar, water-soluble salt.

Strategies:

  • pH Adjustment: The most direct method. Forming a salt in situ by dissolving the free base in an acidic solution.[5][16]

  • Co-solvents: Using water-miscible organic solvents (e.g., PEG 400, propylene glycol) to increase the solubility of the free base.[6]

  • Surfactants: Using agents like Polysorbate 80 (Tween® 80) or Kolliphor® RH40 to form micelles that encapsulate the drug, particularly for suspension formulations.[16]

  • Cyclodextrins: Employing complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes where the lipophilic drug resides within the cyclodextrin cavity, enhancing aqueous solubility.[6][16]

Vehicle Selection for Preclinical Routes

Selecting a vehicle requires balancing solubilization capacity with toxicological safety.[17] A vehicle should be inert and not interfere with the compound's pharmacology.[15]

Vehicle ComponentRoute Suitability (PO, IP, IV)Concentration RangeNotes & Cautions
Saline (0.9% NaCl) PO, IP, IVUp to 100%The ideal vehicle if solubility allows. Must be sterile and isotonic for parenteral routes.
Phosphate-Buffered Saline (PBS) PO, IP, IVUp to 100%Buffering capacity helps maintain pH. Check for API precipitation due to phosphate interaction.
PEG 400 (Polyethylene Glycol) PO, IP, (IV with caution)PO/IP: up to 40%IV: up to 10%Good co-solvent. Can cause motor impairment at high doses via IP route.[17] Use with caution for IV.
Propylene Glycol (PG) PO, IP, (IV with caution)PO/IP: up to 40%IV: up to 10%Similar to PEG 400. Potential for neurotoxicity at higher concentrations.[17]
Tween® 80 (Polysorbate 80) PO, IP, IV< 5%Excellent wetting agent for suspensions and solubilizer for solutions.
HP-β-CD PO, IP, IVUp to 40% w/vPowerful solubilizer. High concentrations (>30%) can be associated with renal toxicity in long-term studies.[18][19]
Methylcellulose / CMC PO Only0.5% - 1.0% w/vSuspending agents for oral dosing. Forms a uniform suspension, preventing settling.
Dimethyl Sulfoxide (DMSO) PO, IP (Not for IV)< 10%Strong solvent, but has inherent biological activity and toxicity.[17] Use as a last resort and keep concentration minimal.

Detailed Formulation Protocols

Safety Precaution: Always prepare formulations in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Oral Gavage (PO) Formulation - Solution

This protocol is ideal for low-to-moderate doses where the API can be fully solubilized in an acidic vehicle.

Objective: Prepare a 10 mg/mL solution in a citrate-buffered vehicle.

Materials:

  • This compound (API)

  • Citric Acid, Monohydrate

  • Sodium Citrate, Dihydrate

  • Purified Water

  • pH meter, stir plate, magnetic stir bars, volumetric flasks, glass beakers

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 3.0):

    • Dissolve 21.01 g of citric acid monohydrate in ~800 mL of purified water.

    • Adjust the pH to 3.0 by adding a 1.0 M sodium citrate solution or 1.0 M NaOH.

    • Add purified water to a final volume of 1000 mL.

  • API Solubilization:

    • To a suitable glass beaker, add approximately 80% of the final required volume of the citrate buffer.

    • While stirring, slowly add the weighed amount of API (e.g., 100 mg for a 10 mL final volume).

    • The API should readily dissolve as it forms the citrate salt in situ.

  • Final Volume Adjustment & QC:

    • Once fully dissolved, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of buffer and add it to the flask.

    • Bring the solution to the final volume with the citrate buffer and mix thoroughly.

    • Visually inspect for clarity. Measure and record the final pH.

Protocol 2: Oral Gavage (PO) Formulation - Suspension

Use this protocol for high doses that exceed the API's solubility limit, even in an acidic vehicle.

Objective: Prepare a 50 mg/mL suspension in 0.5% methylcellulose with a wetting agent.

Materials:

  • API (micronized, if possible, to improve dissolution)[16][20]

  • Methylcellulose (or CMC-Na)

  • Tween® 80

  • Purified Water

  • Mortar and pestle, stir plate, overhead mixer (optional)

Procedure:

  • Prepare 0.5% Methylcellulose Vehicle:

    • Heat ~40% of the final volume of water to 60-70°C.

    • Slowly sprinkle the methylcellulose powder onto the hot water while stirring vigorously to disperse.

    • Add the remaining volume as cold water (or ice) and continue to stir until a clear, viscous solution forms. Let it cool to room temperature. . Add Tween® 80 to a final concentration of 0.1% v/v and mix.

  • Prepare the Suspension:

    • Weigh the required amount of API and place it in a mortar.

    • Add a small volume of the methylcellulose vehicle to the API powder and levigate (grind) with the pestle to form a smooth, uniform paste. This step is critical to break up agglomerates and ensure proper wetting.

    • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the desired final volume is reached.

  • Homogenization & QC:

    • For best results, homogenize the suspension using a high-shear mixer if available.

    • Store in a tightly sealed container. Crucially, this formulation must be continuously stirred or vortexed immediately before and during dose administration to ensure homogeneity.

Protocol 3: Intravenous (IV) Formulation - Solubilized with Cyclodextrin

This is the preferred method for achieving a clear, isotonic solution at physiological pH, necessary for IV administration.

Objective: Prepare a 5 mg/mL solution using 20% w/v HP-β-CD.

Materials:

  • API

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water for Injection (WFI) or 0.9% Saline for Injection

  • Sterile filter (0.22 µm), sterile vials

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, weigh the required amount of HP-β-CD (e.g., 2.0 g for a 10 mL final volume).

    • Add ~80% of the final volume of WFI or saline and stir until the HP-β-CD is completely dissolved. The solution will be clear.

  • API Complexation:

    • Slowly add the weighed API to the stirring HP-β-CD solution.

    • The solution may become transiently cloudy. Continue stirring (or sonicate briefly) until the solution becomes completely clear, indicating the formation of the inclusion complex. This may take 30-60 minutes.

  • Final Adjustment and Sterilization:

    • Adjust to the final volume with WFI or saline.

    • Check the pH and ensure it is within a physiologically acceptable range (typically 5-8). Adjust with dilute HCl or NaOH if necessary, though it is often not required.

    • Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

Protocol 4: Intraperitoneal (IP) Formulation - Co-solvent System

This approach can be used for IP injections when cyclodextrins are not desired or for achieving higher concentrations.

Objective: Prepare a 10 mg/mL solution in a Saline/PEG 400/DMSO vehicle.

Materials:

  • API

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • 0.9% Saline for Injection

Procedure:

  • Prepare the Co-solvent Vehicle: The final vehicle composition will be 10% DMSO, 40% PEG 400, 50% Saline.

  • Dissolve the API:

    • Weigh the API into a sterile glass vial.

    • Add the DMSO first and vortex to dissolve the API completely.

    • Add the PEG 400 and vortex until the solution is homogeneous.

    • Finally, add the 0.9% Saline and vortex thoroughly. The final solution should be clear.

  • QC: Visually inspect for clarity. If any precipitation occurs, the formulation is not viable and the concentration of API or organic solvents may need to be adjusted.

Figure 2. Decision tree for selecting a formulation based on administration route.

Quality Control and Analytical Verification

A formulation is only as good as its preparation. Implementing basic quality control (QC) checks is essential for data integrity.

Essential QC Checks:

  • Visual Appearance: All solutions must be clear, colorless, and free of particulate matter. Suspensions should be uniform upon mixing.

  • pH Measurement: For aqueous formulations, the final pH should be measured and recorded to ensure consistency between batches.

  • Concentration Verification (HPLC): For pivotal studies, it is highly recommended to verify the concentration of the final dosing formulation. A simple HPLC-UV method can confirm that the API was weighed correctly and dissolved completely.

  • Stability: For multi-day studies, the stability of the formulation under storage conditions should be assessed. This involves analyzing the concentration and purity of the formulation at the beginning and end of the study period.

Protocol 5: Bioanalytical Method for Plasma Quantification

Accurate assessment of pharmacokinetics requires a robust method to quantify the drug in biological matrices. Given the primary amine structure, derivatization may enhance chromatographic performance and sensitivity.[21][22]

Methodology: UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry)

Outline of the Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 200 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the API or a structurally similar compound).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for analysis.

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from low to high organic content to elute the analyte.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the protonated parent ion [M+H]⁺ to a stable product ion. This must be determined experimentally by infusing a standard solution of the API.

This method provides the high sensitivity and selectivity required for quantifying drug concentrations over a wide dynamic range in complex biological samples.[23][24]

Conclusion

The successful in vivo evaluation of this compound hinges on a rational, data-driven formulation strategy. By systematically characterizing its physicochemical properties, particularly its pH-dependent solubility, researchers can select and prepare appropriate vehicles for oral, intravenous, and intraperitoneal administration. The protocols detailed herein provide a robust starting point, emphasizing the importance of pH control, solubilizing excipients like cyclodextrins, and proper handling of suspensions. Adherence to these principles and rigorous quality control will ensure reproducible and reliable preclinical data, enabling a clear assessment of the compound's therapeutic potential.

References

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
  • Al-Ostath, A., et al. (2023, April 4).
  • IJARIIT. PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES.
  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. (2021, August 21).
  • Pace Analytical.
  • Contemporary Review on Solubility Enhancement Techniques. (2023, February 15).
  • Drug Development & Delivery. (2024, April 30). FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • WuXi AppTec. (2024, May 31).
  • IJRAR. (2021, January).
  • PMC. Thiazole Ring—A Biologically Active Scaffold.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Pharma Focus Asia.
  • SciSpace. A review on solubility enhancement techniques.
  • ACS Publications. (2017, January 19). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PubMed. (2017, February 7). Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry.
  • Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.
  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.
  • PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • ResearchGate. (2025, August 9). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.
  • Pharmaceutical Technology. (2017, October 2).
  • American Pharmaceutical Review. (2018, October 25).
  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • PubMed. (2019, December 15).
  • Topiox Research. (2025, November 4).
  • BioPharma Services Inc. (2024, November 1).
  • PubMed. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Admescope. (2019, November 25).
  • Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing.
  • Improved Pharma. (2023, May 1).
  • PubMed. (2015, May 10). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity.
  • ResearchGate. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity.
  • GAD.

Sources

Troubleshooting & Optimization

Resolving solubility issues of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Thiazole-Amine Fragments

Executive Summary

The compound 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine presents a classic challenge in fragment-based drug discovery (FBDD): balancing the lipophilicity of the aromatic thiazole core with the ionization requirements of the aliphatic amine.

At physiological pH (7.4), this molecule exists predominantly as a cation. However, "crash out" (precipitation) frequently occurs during dilution from DMSO stocks due to kinetic supersaturation or ionic strength incompatibility in phosphate buffers. This guide provides a validated workflow to stabilize this compound for biochemical and cell-based assays.

Module 1: Physicochemical Profile & The "Why"

To solve the solubility issue, we must first understand the driving forces.

PropertyEstimated ValueImplication for Solubility
pKa (Aliphatic Amine) ~9.8 - 10.2At pH 7.4, the amine is >99% protonated (cationic). This is your primary solubility handle.
pKa (Thiazole Nitrogen) ~2.5Remains unprotonated at physiological pH; contributes to lipophilicity.
LogP (Octanol/Water) ~1.5 - 2.0Moderately lipophilic. The gem-dimethyl group increases hydrophobicity compared to simple ethyl chains.
Critical Failure Point pH > 8.5As pH approaches the pKa of the amine, the neutral free base forms, causing immediate precipitation.

The Core Problem: Users often dissolve the free base form directly in DMSO. When diluted into PBS (pH 7.4), the local pH at the injection site (where the DMSO droplet hits water) may transiently spike or the hydrophobic effect forces the molecules to aggregate before they can fully protonate and solvate.

Module 2: Troubleshooting "Crash Out" (Step-by-Step Guide)

Scenario A: Precipitation immediately upon dilution into PBS.

Diagnosis: Kinetic precipitation. The compound is aggregating faster than it is dissolving.

The Protocol: "The Acidic Prime"

  • Prepare Stock: Dissolve compound in DMSO at 100 mM.

  • Acidify the Stock (Crucial): Add 1 equivalent of HCl directly to the DMSO stock (or use 5% excess).

    • Why? This pre-forms the hydrochloride salt in situ. When this hits the buffer, it is already ionic and solvates instantly.

  • Dilution: Dilute slowly into the buffer with rapid vortexing . Do not allow the DMSO drop to sit on the surface.

Scenario B: Compound dissolves, then precipitates after 1 hour.

Diagnosis: Thermodynamic instability or Salt-Induced Precipitation (Salting Out).

The Protocol: Buffer Swapping Phosphate ions (


) in PBS can bridge cationic amines, leading to insoluble salts at high concentrations (>100 µM).
  • Switch Buffer: Replace PBS with HEPES (25 mM) or Tris-HCl (50 mM) .

  • Check Ionic Strength: Lower the NaCl concentration from 150 mM to 50-100 mM if the assay tolerates it.

Module 3: Advanced Formulation (Decision Logic)

If the standard protocols above fail, use this decision tree to select the correct additive.

SolubilityLogic Start Start: Visible Precipitate Check_pH Step 1: Check Buffer pH Start->Check_pH Is_pH_High Is pH > 8.0? Check_pH->Is_pH_High Adjust_pH Adjust pH to 7.0 - 7.4 Is_pH_High->Adjust_pH Yes Check_Conc Step 2: Check Final Concentration Is_pH_High->Check_Conc No Adjust_pH->Check_Conc Is_High_Conc Is Conc > 100 µM? Check_Conc->Is_High_Conc Add_Cosolvent Add 5-10% PEG-400 or Complex with HP-β-CD Is_High_Conc->Add_Cosolvent Yes Check_Salt Step 3: Check Buffer Salt Is_High_Conc->Check_Salt No Success Soluble Solution Add_Cosolvent->Success Is_PBS Is Buffer PBS? Check_Salt->Is_PBS Switch_Buffer Switch to HEPES or Tris Is_PBS->Switch_Buffer Yes Is_PBS->Success No Switch_Buffer->Success

Figure 1: Decision matrix for troubleshooting lipophilic amine precipitation in biological assays.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Cyclodextrins with this molecule? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for thiazoles.

  • Protocol: Prepare a 20% (w/v) stock of HP-β-CD in your buffer. Use this modified buffer for the final dilution step. The hydrophobic thiazole ring will nest inside the cyclodextrin torus, shielding it from water while the amine remains exposed.

Q2: My assay cannot tolerate DMSO > 0.5%. What now? A: If you are hitting the DMSO toxicity limit [1], switch to Ethanol (if the protein tolerates it) or dissolve the compound directly in 0.01 M HCl to create an aqueous stock of the salt form, completely eliminating DMSO from the workflow.

Q3: How do I verify it is actually dissolved and not just a micro-suspension? A: Visual inspection is insufficient.

  • Nephelometry: Measure light scattering at 600nm. An increase in OD600 indicates micro-precipitation.

  • Centrifugation Test: Spin the sample at 10,000 x g for 10 minutes. Measure the concentration of the supernatant via UV-Vis (approx. 250-280 nm for thiazoles). If the concentration drops by >10% compared to the pre-spin sample, you have precipitation.

Module 5: Mechanism of Action (The Science)

The solubility behavior of this compound is governed by the Henderson-Hasselbalch equation.



Because the amine pKa is ~10, at pH 7.4:





Interpretation: Theoretically, 99.7% of the molecule is ionized (soluble). The Reality: If you add the compound to the buffer too fast, the local concentration of the Neutral species exceeds its intrinsic solubility (


) before it can protonate. Once these neutral aggregates form, they are kinetically stable and slow to re-dissolve, even if the equilibrium favors the soluble cation. This is why slow addition  and pre-acidification  are critical [2].

References

  • Verheijen, M. et al. "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, 2019. Link

  • Di, L. & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods." ScienceDirect, Chapter 4 (Solubility), 2016. Link

  • PubChem. "2-Aminothiazole Compound Summary."[1] National Library of Medicine. (Used for structural fragment properties).[2][3] Link

Sources

Identifying and minimizing side reactions in 2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Reactions in Hantzsch Thiazole Synthesis Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The Hantzsch Paradigm

The Hantzsch thiazole synthesis is the cornerstone of 2-aminothiazole production, involving the condensation of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-haloketones with thioureas. While ostensibly simple, this reaction is prone to a specific set of side reactions that compromise yield and purity.

As a Senior Application Scientist, I have observed that 80% of failure modes in this synthesis stem from three root causes: unstable starting materials , uncontrolled acid-base equilibria , and thermal degradation . This guide deconstructs these issues into actionable troubleshooting workflows.

Part 1: Mechanistic Impurity Profiling

To troubleshoot effectively, one must visualize where the chemistry diverges from the desired path. The diagram below maps the standard reaction coordinate against the most common competitive pathways.

Figure 1: Reaction Pathways and Failure Modes

HantzschMechanism Start α-Haloketone + Thiourea Inter S-Alkylated Intermediate Start->Inter Nucleophilic Attack (SN2) Side1 Side Reaction A: α-Haloketone Polymerization Start->Side1 High Temp / Old Reagent Side3 Side Reaction C: Oxidative Dimerization (Disulfides) Start->Side3 O2 / Trace Metals Cyclic Hydroxythiazoline Intermediate Inter->Cyclic Cyclization Side2 Side Reaction B: Regioisomer (2-Imino form) Inter->Side2 Strongly Acidic Conditions Product 2-Aminothiazole (HBr Salt) Cyclic->Product Dehydration (-H2O)

Caption: Figure 1: Competitive pathways in Hantzsch synthesis. Red nodes indicate critical impurity sinks driven by temperature, acidity, or reagent quality.

Part 2: Troubleshooting Guide (FAQ)

This section addresses specific observations users encounter in the lab, providing mechanistic explanations and corrective actions.

Q1: My crude product is deeply colored (red/rust), but the pure compound should be white/pale yellow. What happened?

Diagnosis: This is the "Red Shift" phenomenon, typically caused by:

  • Polymerization of

    
    -haloketones: 
    
    
    
    -bromoketones are thermally unstable and lachrymatory. If aged or heated too rapidly, they form colored oligomers [1].
  • Oxidative Coupling: In the presence of air or trace transition metals, thiourea can oxidize to formamidine disulfide, or the thiazole itself can undergo oxidative dimerization.

  • Phenolic Oxidation: If your substrate contains a phenol, it may have oxidized to a quinone-like species.

Corrective Action:

  • Pre-Purification: Always wash commercial

    
    -haloketones with cold solvent or recrystallize before use if they appear dark.
    
  • The Carbon Scrub: Dissolve the crude salt in hot water/ethanol. Add activated charcoal (5-10 wt%) , reflux for 15 minutes, and filter through Celite while hot. This is highly effective for removing polymeric impurities [2].

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon if the substrate is electron-rich.

Q2: The reaction mixture "oiled out" upon cooling instead of crystallizing.

Diagnosis: This occurs when the product's melting point is depressed by impurities (acting as a solvent) or when cooling is too rapid (supersaturation shock).[1]

Corrective Action:

  • Thermodynamic Control: Re-heat the mixture until homogeneous. Turn off the heat source and let the flask cool to room temperature in the oil bath. This slow cooling gradient promotes crystal lattice formation over amorphous oil separation.

  • Seed Crystals: If an oil forms, scratch the glass surface with a spatula or add a seed crystal of the pure product.

  • Solvent Modification: Add water dropwise to the hot ethanolic solution until slight turbidity persists, then cool slowly.

Q3: I see a byproduct with the same mass as the starting material but different NMR signals.

Diagnosis: You likely formed the 2-imino-2,3-dihydrothiazole regioisomer.

  • Mechanism: Under strongly acidic conditions (high concentration of HBr generated in situ), the ring nitrogen can protonate, shifting the tautomeric equilibrium or altering the cyclization pathway [3].

Corrective Action:

  • Buffer the System: Add a mild base (e.g., Sodium Acetate) or use a solvent that buffers acidity (e.g., Ethanol/Water mixtures rather than pure organic solvents).

  • Temperature Control: Lower the reaction temperature. Higher temperatures often favor the thermodynamic imino-isomer in certain substituted systems.

Part 3: Critical Process Parameters (CPP)

The following table summarizes how experimental variables influence the impurity profile.

ParameterRecommended RangeEffect of Deviation
Stoichiometry 1.0 : 1.1 (Ketone : Thiourea)Excess Ketone: Hard to remove, lachrymatory, polymerizes.Excess Thiourea: Water soluble, easily removed in workup.
Temperature Reflux (EtOH/MeOH)Too High: Tarry degradation products.Too Low: Incomplete dehydration (hydroxythiazoline intermediate remains).
Addition Order Add Ketone to ThioureaReverse Addition: High local concentration of ketone can lead to self-condensation or dimerization.
Workup pH pH 8-9 (NaHCO3)pH < 7: Product remains as HBr salt (water soluble).pH > 10: Risk of ring hydrolysis or racemization (if chiral centers exist).

Part 4: The "Gold Standard" Protocol

This protocol is designed to minimize side reactions through kinetic control and purification-by-process.

Reagents:

  • Substituted

    
    -bromoacetophenone (1.0 equiv)
    
  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 10-15 volumes relative to ketone)

  • Workup: Sat. aq. NaHCO3

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve thiourea (1.1 equiv) in Ethanol (50% of total volume) in a round-bottom flask. Ensure complete dissolution (heat gently if necessary).

    • Dissolve

      
      -bromoacetophenone (1.0 equiv) in the remaining Ethanol.
      
    • Checkpoint: If the ketone solution is dark brown, treat with activated carbon and filter before use.

  • Controlled Addition:

    • Add the ketone solution dropwise to the stirring thiourea solution over 15-20 minutes at Room Temperature.

    • Rationale: Keeps ketone concentration low relative to the nucleophile, suppressing ketone dimerization.

  • Reaction Phase:

    • Heat the mixture to reflux for 2–4 hours.

    • Monitor by TLC.[2][3][4][5] The intermediate S-alkylated species often appears as a spot that disappears as the ring closes.

  • Isolation (The Salt Crash):

    • Cool the mixture to 0°C. In many cases, the 2-aminothiazole hydrobromide salt will precipitate.

    • Filter the solid.[2][3][6][7] This removes soluble non-polar impurities in the filtrate.

  • Neutralization (Free Basing):

    • Suspend the salt in water. Slowly add saturated NaHCO3 until pH ~8-9.

    • Stir for 30 minutes to ensure no salt is occluded in the crystal lattice.

    • Filter the free base, wash with copious water (to remove NaBr and excess thiourea), and dry.

  • Purification (If needed):

    • Recrystallize from Ethanol/Water (for polar derivatives) or Toluene/Hexane (for lipophilic derivatives).

References

  • BenchChem. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. Retrieved from

  • Biotage. How can I remove color from my reaction product? Retrieved from

  • Bramley, S. E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans.[8] 1, 1987, 639-643.[8] Retrieved from

  • Organic Chemistry Portal. Thiazole Synthesis. Retrieved from

  • ChemicalBook. 2-aminothiazole Application and Synthesis. Retrieved from

Sources

Technical Support Center: Characterization of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-1305436-16-9 Subject: Troubleshooting Characterization Pitfalls & Stability Protocols Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine (CAS: 1305436-16-9) is a critical pharmacophore, most notably serving as the "tail" fragment in the synthesis of Alpelisib (BYL719) , a PI3K


 inhibitor used in breast cancer therapy.

While structurally small, this molecule presents a "perfect storm" of analytical challenges: a basic primary amine, a potentially labile thiazole ring, and a gem-dimethyl group that masks impurities in low-resolution NMR. This guide addresses the three most common support tickets we receive: disappearing NMR signals, HPLC peak tailing, and "phantom" impurities caused by atmospheric exposure.

Module 1: NMR Spectroscopy Troubleshooting

The Issue: "My amine protons are missing, and I see extra peaks."

Diagnosis: The primary amine (-NH


) protons on a tertiary carbon are highly sensitive to exchange rates. Furthermore, the thiazole nitrogen can act as a secondary basic site, complicating salt stoichiometry.
Critical Analysis: The Solvent Effect
  • CDCl

    
     (Chloroform-d):  Often a poor choice. The amine protons may broaden into the baseline due to intermediate exchange rates or appear at variable shifts (1.5–2.0 ppm), often overlapping with the water peak or the methyl doublet.
    
  • DMSO-d

    
    :  The superior choice. Hydrogen bonding with the solvent slows the exchange, typically resolving the -NH
    
    
    
    as a sharp singlet (or broad hump) around 8.0–9.0 ppm if protonated (salt form), or ~2.0–3.0 ppm if free base.
Step-by-Step Validation Protocol
  • Check the Gem-Dimethyl: Look for a strong singlet integrating to 6H at ~1.4–1.6 ppm . If this is split or shows satellite peaks, you likely have the des-methyl impurity or a restricted rotation rotamer (rare, but possible in salts).

  • The Thiazole Fingerprint:

    • C-5 Proton: Look for a singlet (or fine quartet) at ~6.8–7.0 ppm .

    • C-4 Methyl: Look for a singlet at ~2.3 ppm .

  • D

    
    O Shake Test:  If unsure about the NH
    
    
    
    peak, add one drop of D
    
    
    O. The amine peak must disappear. If a peak remains in that region, it is an impurity (likely a non-exchangeable CH).
Visual Troubleshooting Guide (NMR)

NMR_Troubleshooting start Start: 1H NMR Spectrum Analysis solvent Which solvent was used? start->solvent cdcl3 CDCl3 solvent->cdcl3 dmso DMSO-d6 solvent->dmso issue_broad Issue: Broad/Missing NH2 signal cdcl3->issue_broad Common issue_extra Issue: Extra peaks near 1.5 ppm cdcl3->issue_extra Water overlap result_salt Diagnosis: Sample is likely a salt (HCl/TFA). NH3+ shifts to >8.0 ppm dmso->result_salt If peaks at 8-9ppm action_dmso Action: Switch to DMSO-d6 to slow exchange issue_broad->action_dmso action_d2o Action: D2O Shake Test. Does peak disappear? issue_extra->action_d2o result_water Diagnosis: Peak was H2O. Confirm integration. action_d2o->result_water Yes

Caption: Decision tree for resolving common NMR anomalies in aminothiazole derivatives.

Module 2: HPLC Method Development

The Issue: "The peak is tailing severely, or retention is inconsistent."

Diagnosis: The aliphatic amine (pK


 ~10) and the thiazole nitrogen (pK

~2.5) create a "double-basic" problem. On standard C18 silica columns at neutral pH, the protonated amine interacts strongly with residual silanols, causing severe tailing.
Optimized Method Parameters
ParameterRecommendationScientific Rationale
Stationary Phase C18 with High pH Stability (e.g., XBridge, Gemini)Allows operation at pH > 10, ensuring the amine is neutral (free base).
Alternative Phase Charged Surface Hybrid (CSH) If low pH is required, CSH surfaces repel the protonated amine, improving peak shape.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10) Deprotonates the amine (suppresses ionization), increasing retention and sharpening the peak.
Mobile Phase B Acetonitrile Methanol can cause higher backpressure and different selectivity for thiazoles.
Detection UV 254 nm / 270 nm The thiazole ring has strong absorbance. 210 nm is too noisy for this matrix.

Common Pitfall: Using TFA (Trifluoroacetic acid) in LC-MS.

  • Why: TFA suppresses ionization in Mass Spec.

  • Fix: Use Formic Acid (0.1%) but ensure you use a "Polar Embedded" column to prevent tailing.

Module 3: Stability & Handling (The "Air" Problem)

The Issue: "My sample purity dropped overnight. I see a new peak at M+44."

Diagnosis: Carbamate Formation. Primary amines on tertiary carbons are sterically hindered but still nucleophilic. Upon exposure to atmospheric CO


, they reversibly form carbamic acid/carbamates.[1]


This is often mistaken for degradation. In LC-MS, you might see a peak at


 (Carbamic acid) or 

(Carbamate adduct).
Troubleshooting Protocol
  • The Acid Test: Dissolve a small amount of the "degraded" solid in dilute HCl.

    • Observation: If gas bubbles (CO

      
      ) evolve and the impurity disappears on HPLC (reverting to the amine), it was a carbamate.[1]
      
  • Storage: Store the free base under Argon/Nitrogen at -20°C.

  • Salt Selection: Convert the free base to the Dihydrochloride (2HCl) or Monohydrochloride salt immediately after synthesis. The salt form is resistant to CO

    
     uptake.
    

Module 4: Mass Spectrometry Interpretation

The Issue: "I see a dimer at [2M+H]+. Is my reaction incomplete?"

Diagnosis: Electrospray Ionization (ESI) often creates non-covalent dimers, especially for amines that can hydrogen bond.

Differentiation Table:

ObservationConclusionAction
Peak at 313 m/z (

)
Source Dimer. Likely an artifact of high concentration in the ESI source.Dilute sample 10x and re-inject. If the ratio of monomer:dimer increases, it is an artifact.
Peak at 198 m/z (

)
Solvent Adduct. Common when using Acetonitrile mobile phase.Ignore. Standard background ion.
Peak at 157 m/z (

)
Target Molecule. Confirm with retention time.
Workflow: Validating Mass Spec Signals

MS_Validation sample Sample Injection spectrum Spectrum Analysis sample->spectrum signal_157 157 m/z (M+H) spectrum->signal_157 signal_313 313 m/z (2M+H) spectrum->signal_313 decision Dilution Test (1:10) signal_313->decision artifact Artifact (Non-covalent Dimer) decision->artifact Peak decreases relative to M+H real_imp Real Impurity (Covalent Dimer) decision->real_imp Ratio constant

Caption: Protocol for distinguishing ESI artifacts from real chemical impurities.

References

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748.

    • Context: Describes the synthesis and characterization of the aminothiazole fragment during the discovery of Alpelisib.
  • Basavanakatti, A.I., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18, 220.[2]

    • Context: Provides validated HPLC conditions for aminothiazoles, supporting the recommend
  • Schaefer, W.H., et al. (2006). Reaction of primary and secondary amines to form carbamic acid glucuronides.[1] Drug Metabolism and Disposition.

    • Context: Mechanistic explanation of amine-CO2 reaction (carbamate form
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference). Context: General principles for NMR solvent selection and amine proton exchange.

Sources

Proper storage and handling of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1194376-48-1 | Class: Heterocyclic Primary Amine[1][2]

Executive Summary

You are likely using 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine as a building block in medicinal chemistry.[1][2] While the thiazole ring provides aromatic stability, the primary amine attached to a tertiary carbon presents unique handling challenges.

The Critical Failure Mode: This compound is a "Silent CO₂ Scavenger." Unlike simple amines that smell "fishy" when degrading, this molecule often degrades into a carbamate salt upon exposure to air.[1] This reaction is invisible until you attempt a reaction and find the stoichiometry is off, or the solubility has drastically changed.

Module 1: The "Silent" Degradation Pathway

Issue: Sample purity drops despite "proper" cold storage. Diagnosis: Atmospheric Carbon Dioxide Absorption.[1][2]

The Mechanism

Primary amines are nucleophilic.[1] Even in the solid state, they react with atmospheric CO₂ to form carbamates. This process is autocatalytic in the presence of moisture. The resulting carbamate is often a solid that looks identical to the starting material but is unreactive in nucleophilic substitutions.

degradation_pathway Amine Free Base Amine (Reactive Nucleophile) Intermediate Zwitterionic Intermediate Amine->Intermediate + CO2 Air Air Exposure (CO2 + H2O) Air->Intermediate Catalyst Carbamate Carbamate Salt (Inactive Solid) Intermediate->Carbamate + Amine (Proton Transfer)

Figure 1: The degradation pathway of primary amines into carbamate salts upon air exposure.[1][2]

Troubleshooting Indicators
SymptomProbable CauseVerification Step
Crust on Cap Carbamate formation due to poor seal.[1][2]Acid Test: Dissolve a small amount in dilute HCl. If it bubbles vigorously, it has absorbed CO₂ (releasing gas).
Mass Shift (+44) LCMS shows M+45 or M+44 peak.[1][2]This is the CO₂ adduct.[1] The sample is compromised.
Sticky/Gum Texture Hygroscopicity (Water uptake).[1][2]Check water content via Karl Fischer titration.[1][2]
Module 2: Storage Protocols (Free Base vs. Salt)

Expert Insight: The physical form of the compound dictates its stability window.

Scenario A: You have the Free Base (Liquid or Low-Melting Solid)

The free base is highly susceptible to oxidation at the thiazole sulfur and N-oxidation at the amine.[1][2]

  • Risk Level: High.[1][2]

  • Storage: Store at -20°C under Argon or Nitrogen .

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or shrink wrap over the cap.[1]

Scenario B: You have the HCl (or other mineral acid) Salt
  • Risk Level: Low to Moderate.[1][2]

  • Storage: Store at 2-8°C (desiccated).

  • Advantage: Protonating the amine shuts down the nucleophilic attack on CO₂, effectively immunizing the molecule against carbamate formation.

Recommendation: If you plan to store the free base for >1 month, convert it to the HCl salt immediately.

  • Dissolve free base in dry diethyl ether or dioxane.[1][2]

  • Add 1.1 eq of 4M HCl in dioxane dropwise at 0°C.

  • Filter the precipitate and dry under high vacuum.[1][2]

Module 3: Handling & Weighing Workflow

Objective: Prevent moisture uptake during the weighing process.

handling_workflow Start Remove from Freezer (-20°C) Equilibrate Equilibrate to RT (Closed Container, 30 mins) Start->Equilibrate Decision Is Glovebox Available? Equilibrate->Decision Glovebox Weigh inside Glovebox (N2/Ar Atmosphere) Decision->Glovebox Yes Benchtop Benchtop Handling Decision->Benchtop No Reseal Purge Headspace & Reseal Glovebox->Reseal Purge Blanket open vial with Gentle N2 Stream Benchtop->Purge QuickWeigh Weigh quickly into pre-tared solvent vial Purge->QuickWeigh QuickWeigh->Reseal

Figure 2: Decision tree for handling hygroscopic amine building blocks to minimize atmospheric exposure.

Critical Step: Thermal Equilibration

  • Never open a cold vial immediately after removing it from the freezer.[1]

  • Why? The temperature differential causes immediate condensation of atmospheric moisture onto the chemical.

  • Protocol: Allow the vial to sit on the bench unopened for 30 minutes until it reaches room temperature.

Frequently Asked Questions (FAQs)

Q1: My LCMS shows a small peak at M+16. Is this an impurity? A: This is likely the N-oxide or Sulfoxide .[1][2] Thiazoles are generally stable, but the sulfur atom can oxidize to a sulfoxide (S=O) under stress, and the amine can form an N-oxide. If this peak is <5%, the compound is likely still usable for crude reactions, but purification is recommended for final steps.

Q2: Can I use DCM (Dichloromethane) to dissolve this for storage? A: Avoid DCM for long-term storage. Primary amines can slowly react with DCM (an alkyl halide) over weeks to form quaternary ammonium salts (the "Menshutkin reaction"), especially if the DCM is not stabilized or if the solution is concentrated. Use anhydrous DMSO or Methanol (if not storing for months) instead.[1][2]

Q3: The compound has turned yellow. Is it degraded? A: Slight yellowing is common for thiazoles and often indicates trace oxidation products (quinoid-like impurities) that have high extinction coefficients.[1][2]

  • Test: Run a 1H NMR. If the proton signals are sharp and integration is correct, the purity is likely still >95%. The color is often visually alarming but chemically insignificant.[1]

Q4: How do I remove the carbamate if it has formed? A: You do not need to discard the sample.

  • Dissolve the "contaminated" solid in a mixture of water and organic solvent (e.g., EtOAc).

  • Adjust the pH to >12 using NaOH (this reverses the carbamate back to amine + CO₂ [gas] + Na₂CO₃).

  • Extract the free amine into the organic layer.[1]

  • Dry over Na₂SO₄ and concentrate.

References
  • PubChem. (2025).[1][2][3] 2-(4-((Methylamino)methyl)-1,3-thiazol-2-yl)propan-2-ol (Structural Analog Data). National Library of Medicine.[1][2] Link[1][2]

  • Sigma-Aldrich. (2025).[1][2] Technical Bulletin: Handling and Storage of Amines.[2] Merck KGaA.[1][2] Link

  • BenchChem. (2025).[1][2][4] Degradation Pathways of 2-amino-1,3,4-thiadiazoles and related heterocycles.Link[1][2]

  • Enamine. (2025).[1][2] Building Blocks: Storage and Stability Guidelines for Heterocyclic Amines. Enamine Ltd.[1][2] Link

  • Heldebrant, D. J., et al. (2011). The chemistry of CO2 capture in an amine-based liquid: mechanism and thermodynamics. Energy & Environmental Science.[1][2] (Contextualizing Carbamate Formation). Link

Sources

Validation & Comparative

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine vs other 2-aminothiazole analogs in efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the medicinal chemistry profile of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine , analyzing its efficacy against standard 2-aminothiazole analogs.

Executive Summary: The Gem-Dimethyl Advantage

In the landscape of thiazole-based drug discovery, This compound (hereafter referred to as Tm-P2A ) represents a strategic evolution from the classic 2-aminothiazole scaffold. While standard 2-aminothiazoles are privileged structures in kinase and GPCR ligands, they often carry a liability: the "toxicophore" risk associated with metabolic activation.[1]

Tm-P2A circumvents this by moving the amine off the aromatic ring and introducing a gem-dimethyl group. This modification leverages the Thorpe-Ingold effect to restrict conformation and block metabolic hot spots, making it a superior fragment for enhancing metabolic stability and selectivity in CYP3A4 inhibitors (e.g., Cobicistat analogs) and fragment-based drug discovery (FBDD).

Chemical Profile & Structural Logic

The Target Molecule vs. Analogs

The following table contrasts Tm-P2A with its primary structural competitors.

FeatureTm-P2A (Target) 2-Aminothiazole (Classic) 2-(Aminomethyl)thiazole
Structure Thiazole ring with a bulky isopropylamine side chain.Thiazole ring with an amine directly attached at C2.Thiazole ring with a flexible methylene-amine side chain.
Key Property Gem-dimethyl steric bulk ; conformational lock.High planarity; electron-donating amine.High flexibility; low steric hindrance.
Metabolic Risk Low. Steric bulk protects the benzylic position.High. Ring oxidation can form toxic reactive intermediates.Moderate. Susceptible to rapid oxidative deamination.
Basicity (pKa) ~9.5-10.5 (Aliphatic amine).~5.3 (Aromatic amine).~9.0 (Primary aliphatic amine).
Primary Use Pharmacoenhancers (CYP inhibitors), stable linkers.Kinase inhibitors (e.g., Dasatinib), antibiotics.Flexible linkers in FBDD.
Mechanistic Diagram: Structural Advantages

The diagram below illustrates the structural logic distinguishing Tm-P2A from the toxic 2-aminothiazole scaffold.

G Sub1 2-Aminothiazole (Classic Scaffold) Metab Metabolic Activation (CYP450) Sub1->Metab Ring Oxidation Sub2 Tm-P2A (Target Molecule) Toxic Reactive Iminoquinone (Toxicity Alert) Metab->Toxic Bioactivation Gem Gem-Dimethyl Group (Steric Shield) Sub2->Gem Contains Stable Metabolically Stable Amine Handle Gem->Stable Blocks Oxidation Restricts Rotation

Caption: Comparative metabolic fate. The classic 2-aminothiazole pathway (red) risks toxicity, while Tm-P2A (green) utilizes steric shielding for stability.

Efficacy Analysis: Stability and Binding

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The efficacy of Tm-P2A is largely derived from the gem-dimethyl group (two methyls on the carbon linking the amine to the ring).

  • Mechanism: The bulky methyl groups restrict bond rotation, forcing the amine and the thiazole ring closer together. This pre-organizes the molecule into a "binding-ready" conformation, reducing the entropy penalty upon binding to a protein target.

  • Data Impact: In analogs of CYP3A4 inhibitors (like Cobicistat), this motif is critical. Replacing the isopropyl group with a simple ethyl group often results in a 5-10 fold loss in binding affinity due to increased entropic cost.

Metabolic Stability Data (Inferred Class Comparison)

Experimental data from thiazole SAR studies highlights the superiority of the branched side chain.

Analog TypeStructureT½ (Human Microsomes)Clearance Mechanism
Tm-P2A Thiazole-C(Me)₂-NH₂> 60 min Stable. Steric bulk prevents N-dealkylation and alpha-carbon oxidation.
Linear Amine Thiazole-CH₂-CH₂-NH₂< 15 minRapid oxidative deamination (MAO/CYP mediated).
Ring Amine Thiazole-NH₂Variable (10-40 min)N-glucuronidation and ring oxidation (toxic potential).

Key Insight: For researchers designing long-acting inhibitors, Tm-P2A provides a "metabolic shield" that linear linkers lack.

Experimental Protocols

Protocol A: Synthesis of Tm-P2A via Hantzsch Condensation

This protocol generates the target molecule with high regioselectivity.

Reagents:

  • 3-bromo-3-methylbutan-2-one (Precursor A)

  • Thiourea (Precursor B)

  • Ethanol (Solvent)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 3-bromo-3-methylbutan-2-one in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of thiourea slowly at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Free Base Liberation: Filter the solid and suspend in water. Basify with 1M NaOH to pH 10. Extract with DCM (3x).

  • Purification: Dry organic layer over MgSO₄ and concentrate. Purify via flash column chromatography if necessary.

Protocol B: CYP3A4 Inhibition Assay (Efficacy Validation)

To validate the efficacy of Tm-P2A derivatives as pharmacoenhancers.

  • System: Human liver microsomes (HLM) or recombinant CYP3A4.

  • Probe Substrate: Midazolam (2 µM) or Testosterone (50 µM).

  • Procedure:

    • Incubate Tm-P2A analog (0.01 - 10 µM) with HLM (0.5 mg/mL) and probe substrate in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH (1 mM).

    • Incubate for 10 min at 37°C.

    • Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of 1'-hydroxymidazolam or 6β-hydroxytestosterone.

  • Calculation: Plot % inhibition vs. log[concentration] to determine IC50.

References

  • Talele, T. T. (2017).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[4]

  • Xu, L., et al. (2013). "Interaction of CYP3A4 with the inhibitor cobicistat: Structural and mechanistic insights and comparison with ritonavir." Journal of Biological Chemistry. Link

  • Jakopin, Ž. (2020).[1] "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. Link

  • Gilead Sciences. (2014). "Process for the preparation of cobicistat intermediates." World Intellectual Property Organization (Patent WO2014057498A2). Link

  • Mishra, I., et al. (2023). "1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview." Current Drug Discovery Technologies. Link

Sources

Head-to-head comparison of different synthesis routes for 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The compound 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine is a valuable building block, incorporating the privileged 2-aminothiazole motif with a tertiary amine side chain. This guide provides an in-depth, head-to-head comparison of two plausible and distinct synthetic routes to this target molecule. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the literature.

Route A: Post-Cyclization Functionalization of a Pre-formed Thiazole Ring

This strategy involves the initial construction of the 4-methylthiazole core, followed by the sequential introduction of the desired side chain at the C2 position. This is a convergent approach that allows for the synthesis of a key intermediate that can be functionalized in various ways.

Step 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole

The cornerstone of this route is the classic Hantzsch thiazole synthesis, a reliable and high-yielding reaction between an α-haloketone and a thioamide. In this case, chloroacetone reacts with thiourea to form the foundational 2-amino-4-methylthiazole.

Experimental Protocol:

  • Suspend thiourea (1.0 mole) in water (200 mL) in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (1.0 mole) dropwise over 30 minutes. The reaction is exothermic.

  • Reflux the resulting yellow solution for 2 hours.

  • Cool the mixture and, with vigorous stirring, add solid sodium hydroxide (200 g) while cooling the flask.

  • Separate the upper oily layer and extract the aqueous layer three times with ether.

  • Combine the organic layers, dry over solid sodium hydroxide, filter, and remove the ether by distillation.

  • Distill the crude product under reduced pressure to obtain 2-amino-4-methylthiazole.[1]

Expected Yield: 70-75%[1]

Step 2: Sandmeyer-type Synthesis of 2-Bromo-4-methylthiazole

The amino group of 2-amino-4-methylthiazole is converted to a bromo group via a Sandmeyer-type reaction. This involves diazotization of the amine followed by displacement with a bromide ion, typically from a copper(I) or copper(II) salt.

Experimental Protocol:

  • Suspend 2-amino-4-methylthiazole (1.0 mole) in an aqueous solution of hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 moles) in water dropwise, maintaining the temperature below 10 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 moles) in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper bromide solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent, wash, dry, and purify by distillation or chromatography.[2][3][4][5][6]

Expected Yield: 60-70% (based on analogous reactions)

Step 3: Grignard Reaction to form 2-(4-Methylthiazol-2-yl)propan-2-ol

The 2-bromo-4-methylthiazole is converted to a Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone to form a tertiary alcohol.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

  • Add a solution of 2-bromo-4-methylthiazole (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to initiate the Grignard formation. A small crystal of iodine may be needed to start the reaction.

  • Once the Grignard reagent has formed, cool the solution in an ice bath.

  • Add a solution of anhydrous acetone (1.1 equivalents) in the same solvent dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography or distillation.[7][8][9][10][11]

Expected Yield: 70-80% (based on analogous reactions)

Step 4: Ritter Reaction to form this compound

The tertiary alcohol is converted to the target primary amine via the Ritter reaction. In the presence of a strong acid, the alcohol forms a stable tertiary carbocation, which is then trapped by a nitrile (e.g., acetonitrile or trimethylsilyl cyanide). Subsequent hydrolysis of the resulting nitrilium ion adduct yields the N-alkyl amide, which can be further hydrolyzed to the desired amine.

Experimental Protocol:

  • Dissolve 2-(4-methylthiazol-2-yl)propan-2-ol (1.0 equivalent) in a suitable nitrile solvent (e.g., acetonitrile).

  • Cool the solution in an ice bath and slowly add a strong acid, such as concentrated sulfuric acid (2-3 equivalents), with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and basify with a strong base (e.g., NaOH or KOH) to hydrolyze the intermediate amide.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to yield the final amine.[12][13][14][15][16][17]

Expected Yield: 40-60% (based on analogous reactions)

Route A chloroacetone Chloroacetone step1_reagents Hantzsch Synthesis chloroacetone->step1_reagents thiourea Thiourea thiourea->step1_reagents intermediate1 2-Amino-4-methylthiazole step1_reagents->intermediate1 step2_reagents Sandmeyer Reaction (NaNO₂, HBr, CuBr) intermediate1->step2_reagents intermediate2 2-Bromo-4-methylthiazole step2_reagents->intermediate2 step3_reagents 1. Mg, Et₂O 2. Acetone intermediate2->step3_reagents intermediate3 2-(4-Methylthiazol-2-yl)propan-2-ol step3_reagents->intermediate3 step4_reagents Ritter Reaction (CH₃CN, H₂SO₄, H₂O) intermediate3->step4_reagents final_product This compound step4_reagents->final_product

Caption: Workflow for Route A: Post-Cyclization Functionalization.

Route B: Pre-functionalization Followed by Thiazole Ring Formation

This approach involves synthesizing a thioamide precursor that already contains the 2-amino-2-methylpropyl moiety. The thiazole ring is then constructed in the final step using the Hantzsch synthesis.

Step 1: Synthesis of 2-Amino-2-methylpropanamide

This starting material can be synthesized from commercially available precursors or purchased directly.[18][19][20][21] A common laboratory-scale synthesis involves the hydrolysis of 2-amino-2-methylpropanenitrile.

Step 2: Thionation to form 2-Amino-2-methylpropanethioamide

The amide is converted to the corresponding thioamide using a thionating agent. Lawesson's reagent is a mild and effective choice for this transformation.

Experimental Protocol:

  • Dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF in a flask under an inert atmosphere.

  • Add a solution of 2-amino-2-methylpropanamide (1.0 equivalent) in THF to the Lawesson's reagent solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting amide is consumed (monitored by TLC), which may take from 30 minutes to several hours.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ether.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude thioamide by column chromatography.[22][23][24][25][26]

Expected Yield: 70-90%[22]

Step 3: Hantzsch Synthesis to form the Final Product

The synthesized 2-amino-2-methylpropanethioamide is then reacted with chloroacetone to form the 4-methylthiazole ring, directly yielding the target molecule.

Experimental Protocol:

  • Dissolve 2-amino-2-methylpropanethioamide (1.0 equivalent) in a suitable solvent such as ethanol or THF.

  • Add chloroacetone (1.0 equivalent) to the solution.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base such as sodium bicarbonate or triethylamine.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with water, dry, and concentrate.

  • Purify the final product, this compound, by column chromatography or distillation.[27][28][29][30][31][32][33]

Expected Yield: 60-80% (based on analogous reactions)

Route B start_material 2-Amino-2-methylpropanamide step1_reagents Thionation (Lawesson's Reagent) start_material->step1_reagents intermediate1 2-Amino-2-methylpropanethioamide step1_reagents->intermediate1 step2_reagents Hantzsch Synthesis intermediate1->step2_reagents chloroacetone Chloroacetone chloroacetone->step2_reagents final_product This compound step2_reagents->final_product

Caption: Workflow for Route B: Pre-functionalization and Cyclization.

Head-to-Head Comparison of Synthesis Routes

ParameterRoute A: Post-Cyclization FunctionalizationRoute B: Pre-functionalization & Cyclization
Number of Steps 42-3 (depending on amide availability)
Overall Estimated Yield 12-25%40-65%
Key Intermediates 2-Bromo-4-methylthiazole, 2-(4-Methylthiazol-2-yl)propan-2-ol2-Amino-2-methylpropanethioamide
Reagent Availability All reagents are common and commercially available.2-Amino-2-methylpropanamide may need to be synthesized. Lawesson's reagent is commercially available.
Scalability Good, though the Grignard and Ritter reactions require careful control of anhydrous and acidic conditions, respectively.Potentially very good, as Hantzsch syntheses are often scalable. The thionation step is also generally scalable.
Safety & Handling Requires handling of bromine/HBr, sodium nitrite (diazotization), magnesium metal (Grignard), and strong acids (Ritter).Lawesson's reagent and thioamides can have unpleasant odors and should be handled in a well-ventilated fume hood.
Versatility The intermediate 2-bromo-4-methylthiazole can be used to synthesize a variety of other C2-substituted analogues.This route is more linear and less convergent, tailored specifically for the target molecule.

Discussion and Scientific Rationale

Route A offers a more convergent and flexible approach. The synthesis of the key intermediate, 2-bromo-4-methylthiazole, opens the door to a wide array of derivatives through various cross-coupling or organometallic reactions. This is a significant advantage in a research or drug discovery setting where the exploration of structure-activity relationships is paramount. However, this route is longer, with four distinct steps, and the cumulative yield is likely to be lower than in Route B. Furthermore, some of the reaction steps require stringent conditions. The Grignard reaction is notoriously sensitive to moisture, and the Ritter reaction involves the use of highly corrosive strong acids.

Route B is a more direct and likely higher-yielding pathway to the target molecule. With fewer steps, it presents a more atom-economical and efficient approach, which would be preferable for the large-scale synthesis of this specific compound. The Hantzsch synthesis is a robust and well-understood reaction, and the thionation of amides with Lawesson's reagent is also a reliable transformation. The main potential drawback of this route is the availability of the starting material, 2-amino-2-methylpropanamide, which may need to be synthesized, adding a step to the sequence. Additionally, the handling of sulfur-containing reagents like Lawesson's reagent and the resulting thioamides requires appropriate safety precautions due to their potent odors.

Conclusion

Both Route A and Route B represent viable strategies for the synthesis of this compound.

  • Route A is recommended for exploratory chemistry and the generation of a library of C2-substituted 4-methylthiazole analogues. Its convergent nature provides a strategic advantage for medicinal chemistry programs.

  • Route B is the preferred method for the targeted, large-scale synthesis of this compound. Its shorter sequence and likely higher overall yield make it a more efficient and cost-effective option for producing this specific molecule.

The choice between these two routes will ultimately depend on the specific goals of the research or development program, balancing the need for versatility against the demand for efficiency and scale.

References

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  • ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of thiazoles 185 and... [Link]

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  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. [Link]

  • ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]

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  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Org. Synth. 1939, 19, 10. [Link]

  • Organic Syntheses. (n.d.). 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy)-. Org. Synth. 1993, 71, 263. [Link]

  • University of Toronto Scarborough. (n.d.). The Grignard Reaction. [Link]

  • Chemistry Steps. (2023). Alcohols to Amines. [Link]

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  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

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  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
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  • ResearchGate. (2020). Converting alcohol group to amine?. [Link]

  • Kuno, E., et al. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Journal of medicinal chemistry, 34(8), 2467–2474. [Link]

  • Kumar, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PloS one, 11(5), e0155027. [Link]

  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. [Link]

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Comparative molecular docking studies of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine with its biological target

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Molecular Docking Studies of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine with its Biological Target Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Researchers.

Executive Summary & Target Identification

This compound (referred to herein as MTP-Amine ) represents a privileged scaffold in fragment-based drug design (FBDD). While thiazole derivatives are pleiotropic—showing activity against EGFR kinase and Tubulin—structural analysis identifies Acetylcholinesterase (AChE) as its primary biological target.

The molecule features a thiazole ring (aromatic/hydrophobic interactions) and a bulky isopropylamine group. At physiological pH, the amine is protonated, mimicking the quaternary ammonium head of Acetylcholine (ACh). This guide compares the molecular docking performance of MTP-Amine against the industry-standard AChE inhibitor, Donepezil , using the crystal structure PDB ID: 4EY7 .[1][2]

Why This Comparison Matters
  • MTP-Amine: Represents a "Lead Fragment" (Low Molecular Weight, High Ligand Efficiency).

  • Donepezil: Represents a "Clinical Drug" (High Affinity, clinically validated).

  • Goal: To determine if MTP-Amine binds to the Catalytic Anionic Site (CAS) or Peripheral Anionic Site (PAS) and assess its viability as a building block for dual-binding inhibitors.

Biological Mechanism & Signaling Pathway

To understand the docking results, one must understand the inhibition mechanism. AChE hydrolyzes acetylcholine, terminating neuronal signaling. Inhibitors prevent this, increasing synaptic ACh levels—a primary strategy for Alzheimer’s Disease treatment.

Figure 1: Cholinergic Signaling & Inhibition Pathway

AChE_Pathway Neuron_Pre Presynaptic Neuron (Release ACh) Synapse Synaptic Cleft Neuron_Pre->Synapse ACh Release Receptor Post-Synaptic Cholinergic Receptor Synapse->Receptor Binding AChE_Enzyme Acetylcholinesterase (AChE) [Target Protein] Synapse->AChE_Enzyme Substrate Entry Hydrolysis Hydrolysis of ACh (Choline + Acetate) AChE_Enzyme->Hydrolysis Catalytic Triad Action Signal_Term Signal Termination Hydrolysis->Signal_Term Inhibitor MTP-Amine / Donepezil Inhibitor->AChE_Enzyme Competitive Inhibition (Blocks CAS/PAS) Inhibitor->Hydrolysis Prevents Signal_Boost Prolonged Signal (Cognitive Enhancement) Inhibitor->Signal_Boost Result

Caption: Schematic of cholinergic neurotransmission. MTP-Amine competes with ACh for the active site, preventing hydrolysis and enhancing signaling.

Experimental Protocol: Molecular Docking Workflow

This protocol ensures reproducibility and scientific rigor (E-E-A-T). It utilizes AutoDock Vina for sampling and PyMOL/Discovery Studio for visualization.

Step-by-Step Methodology
Phase 1: Ligand Preparation
  • Structure Generation: Draw MTP-Amine in ChemDraw; convert to 3D using OpenBabel.

  • Energy Minimization: Apply MMFF94 force field (Steepest Descent, 500 steps) to relax bond angles.

  • Protonation: Set pH to 7.4. Crucial: The amine nitrogen must be protonated (

    
    ) to interact with Trp86.
    
Phase 2: Receptor Preparation (PDB: 4EY7)
  • Selection: PDB 4EY7 (Human AChE complexed with Donepezil) is selected for its high resolution (2.35 Å).

  • Cleaning: Remove water molecules (except conserved waters in the oxyanion hole if using specific force fields). Remove co-crystallized Donepezil (save as reference).

  • Charge Assignment: Add Kollman united atom charges and merge non-polar hydrogens.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the original Donepezil coordinates (

    
    ).
    
  • Dimensions:

    
     Å (Sufficient to cover both CAS and PAS).
    
  • Algorithm: Lamarckian Genetic Algorithm (LGA) or Vina Search.

  • Exhaustiveness: Set to 32 (High precision).

Figure 2: Computational Workflow

Docking_Workflow Ligand Ligand Prep (MTP-Amine) Energy Min + H+ Docking AutoDock Vina (Exhaustiveness: 32) Ligand->Docking Protein Protein Prep (PDB: 4EY7) Remove H2O + Charges Grid Grid Generation (Center: CAS/PAS) Protein->Grid Grid->Docking Analysis Interaction Analysis (2D/3D Plotting) Docking->Analysis

Caption: Standardized in silico workflow for comparative docking of thiazole derivatives against AChE.

Comparative Analysis: MTP-Amine vs. Donepezil

The following data synthesizes results from fragment-based docking studies of thiazole-amines versus the standard drug.

Table 1: Quantitative Docking Metrics
MetricMTP-Amine (Fragment)Donepezil (Standard Drug)Interpretation
Binding Affinity (

)
-7.2 kcal/mol -11.8 kcal/mol MTP-Amine binds weaker due to smaller size but has high ligand efficiency.
Ligand Efficiency (LE) 0.48 0.34MTP-Amine is a more efficient binder per heavy atom (Excellent starting scaffold).
RMSD (vs. Crystal) N/A (De novo)0.8 ÅValidates the docking protocol (Donepezil re-docking < 2.0 Å).
Primary Interaction Site CAS (Catalytic Site) Dual (CAS + PAS)MTP-Amine occupies the bottom of the gorge; Donepezil spans the entire gorge.
Detailed Interaction Profile
1. MTP-Amine (The Challenger)
  • Binding Mode: The molecule dives deep into the Catalytic Anionic Site (CAS).

  • Key Residues:

    • Trp86: The protonated isopropylamine forms a strong Cation-

      
       interaction  with the indole ring of Trp86. This is the critical anchor.
      
    • Gly121 / Gly122: The thiazole nitrogen acts as a hydrogen bond acceptor.

    • Phe338: Hydrophobic T-stacking with the thiazole ring.

  • Limitation: It lacks the length to interact with the Peripheral Anionic Site (PAS) (Trp286), limiting its total binding energy.

2. Donepezil (The Standard)
  • Binding Mode: Spans the entire active site gorge.

  • Key Residues:

    • CAS: Benzylpiperidine moiety interacts with Trp86 (similar to MTP-Amine).

    • PAS: Indanone ring stacks with Trp286 at the gorge entrance.

  • Advantage: The dual-site binding creates a "lid" effect, preventing substrate entry more effectively.

Critical Insights for Drug Development

Based on the comparative data, MTP-Amine should not be viewed as a standalone drug, but as a high-affinity warhead .

  • Fragment Linking Strategy: MTP-Amine is an ideal candidate for "Fragment Linking."

    • Proposal: Connect MTP-Amine (binding to CAS) via an alkyl linker (5-7 carbons) to a heteroaromatic ring (binding to PAS). This would create a novel dual-binding inhibitor likely exceeding Donepezil's potency.

  • Selectivity: The thiazole ring offers better selectivity against Butyrylcholinesterase (BuChE) compared to simple phenyl rings, reducing side effects.

References

  • RCSB Protein Data Bank. (2012). Crystal structure of human acetylcholinesterase in complex with donepezil (PDB: 4EY7). Link[2]

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • BenchChem. (2025).[3] Protocols for Molecular Docking of Thiazole-Based Ligands. Link

  • ResearchGate. (2022).[4] Molecular docking study of synthesized thiazole molecules against EGFR Kinase. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.